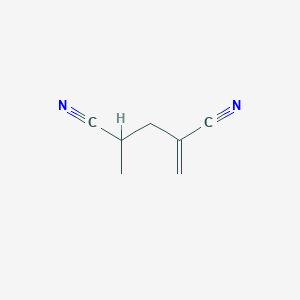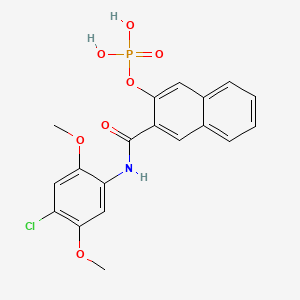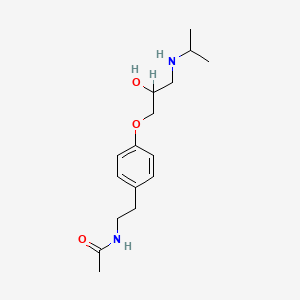
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is structurally characterized by the presence of a hydroxy group, an isopropylamino group, and an acetamide group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-hydroxyphenylacetic acid with isopropylamine to form an intermediate compound.
Introduction of the Hydroxy Group: The intermediate is then reacted with epichlorohydrin under basic conditions to introduce the hydroxy group.
Acetamide Formation: Finally, the compound is acetylated using acetic anhydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide involves its interaction with specific molecular targets in the body. It primarily acts on beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The compound’s effects are mediated through the inhibition of adrenergic signaling pathways, resulting in decreased heart rate and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: A beta-blocker with a similar structure and mechanism of action.
Metoprolol: Another beta-blocker used for similar therapeutic purposes.
Acebutolol: A compound with comparable pharmacological properties.
Uniqueness
N-(2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethyl)acetamide is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its selectivity for beta-adrenergic receptors and its metabolic stability make it a valuable compound in medical research and therapy.
Eigenschaften
CAS-Nummer |
35132-89-9 |
|---|---|
Molekularformel |
C16H26N2O3 |
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C16H26N2O3/c1-12(2)18-10-15(20)11-21-16-6-4-14(5-7-16)8-9-17-13(3)19/h4-7,12,15,18,20H,8-11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
QYOIDQSBQSPHDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


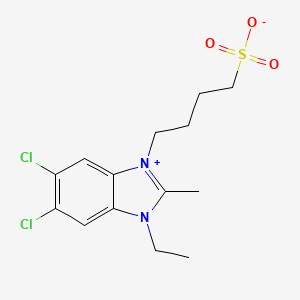
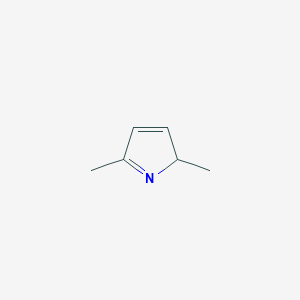
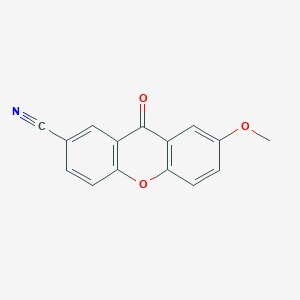

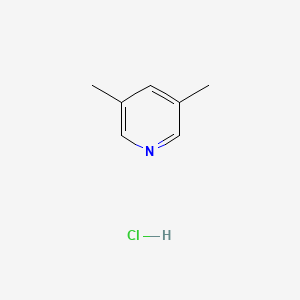
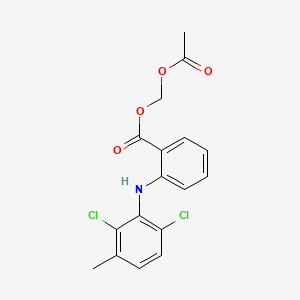
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

